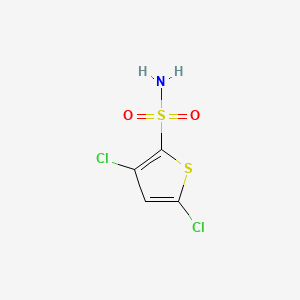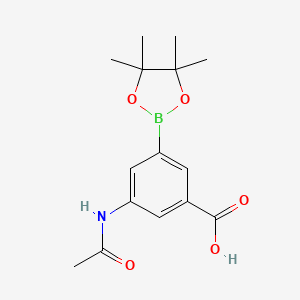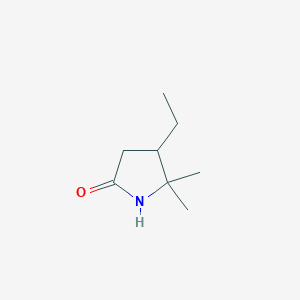![molecular formula C8H10F2O3 B13465703 Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as medicinal chemistry and materials science . The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings, providing improved biological activities and physicochemical properties .
Preparation Methods
The synthesis of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often involve large-scale photochemical addition reactions, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, alkyl iodides, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core while introducing new functional groups, enhancing the compound’s versatility in synthetic chemistry .
Scientific Research Applications
This compound has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for benzene rings, improving the solubility, potency, and metabolic stability of drug candidates . In materials science, it is used as a molecular rod, rotor, and supramolecular linker unit . Additionally, it has applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The high s-character of its orbitals makes it an electron-withdrawing fragment, which can influence the reactivity and stability of the compound . This property is particularly valuable in drug design, where it can enhance the binding affinity and selectivity of drug candidates .
Comparison with Similar Compounds
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique compared to other similar compounds such as cubane and bicyclo[2.2.2]octane . While cubane and bicyclo[2.2.2]octane also offer three-dimensional structures, the bicyclo[1.1.1]pentane core provides a distinct combination of rigidity and electron-withdrawing properties . This makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10F2O3 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3 |
InChI Key |
QSEAZXWVBOGOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

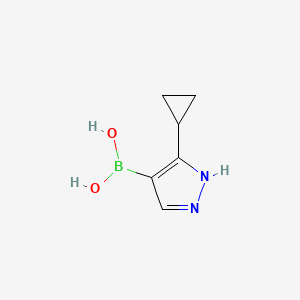
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
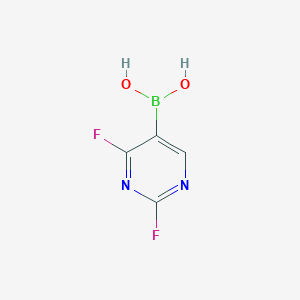
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

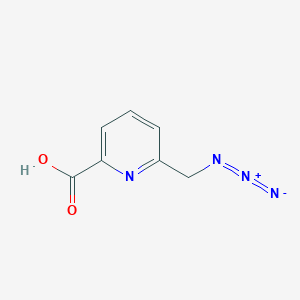
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
